N-(4-fluorobenzoyl)piperidine-1-carboxamide
Description
N-(4-fluorobenzoyl)piperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a piperidine ring bonded to a 4-fluorobenzoyl group and a carboxamide group
Properties
IUPAC Name |
N-(4-fluorobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNJNLNDVWHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorobenzoyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(4-fluorobenzoyl)piperidine-1-carboxamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a proteasome inhibitor. It has shown species-selective activity against the Plasmodium proteasome, making it a promising candidate for antimalarial drug development .
Medicine: The compound’s ability to inhibit proteasomes has implications in the treatment of diseases such as cancer and malaria. Its selective inhibition of the Plasmodium proteasome suggests its potential use in combination therapies for malaria treatment .
Industry: this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzoyl)piperidine-1-carboxamide involves its interaction with proteasomes. The compound binds to a specific region of the proteasome, inhibiting its activity. This inhibition disrupts the degradation of proteins within the cell, leading to the accumulation of damaged or misfolded proteins. In the case of Plasmodium, this disruption is lethal to the parasite, making the compound an effective antimalarial agent .
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- 1-(3-aminopropyl)piperidine-3-carboxamide
- Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride
Uniqueness: N-(4-fluorobenzoyl)piperidine-1-carboxamide is unique due to its selective inhibition of the Plasmodium proteasome, which is not conserved in human proteasome isomers. This selectivity reduces the risk of resistance development and enhances its potential as a therapeutic agent for malaria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
